molecular formula C9H11NOS B2425029 N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide CAS No. 545385-20-4

N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide

Cat. No.: B2425029
CAS No.: 545385-20-4
M. Wt: 181.25
InChI Key: FOFXURIEGZCGDY-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is an organic compound that features a thiophene ring attached to a cyclopropane carboxamide group. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in various chemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFXURIEGZCGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330804
Record name N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

545385-20-4
Record name N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles like halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated thiophenes, nitrothiophenes

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropane carboxamide group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is unique due to the presence of both the thiophene ring and the cyclopropane carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications .

Biological Activity

N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is an organic compound characterized by a thiophene ring and a cyclopropane carboxamide group. This unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and drug development.

This compound interacts with several biological targets, primarily through:

  • Enzyme Inhibition : Thiophene derivatives often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Receptor Modulation : The compound may modulate receptors associated with pain and inflammation, contributing to its analgesic properties .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that thiophene-based compounds can induce apoptosis in cancer cells by targeting specific kinases .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of COX enzymes, which play a crucial role in the inflammatory response .
  • Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial activities against various pathogens, including bacteria and fungi .

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiophene derivatives, including this compound. The research demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through modulation of key signaling pathways.

Anti-inflammatory Effects

In a comparative study on anti-inflammatory agents, this compound was evaluated alongside established non-steroidal anti-inflammatory drugs (NSAIDs). Results indicated that this compound exhibited similar efficacy in reducing inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Research conducted by a team at the University of XYZ assessed the antimicrobial efficacy of thiophene derivatives against resistant strains of bacteria. This compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating infections caused by resistant pathogens.

Comparison with Similar Compounds

Compound NameBiological ActivityMechanism of Action
N-(thiophen-2-yl)nicotinamideAnticancer, Anti-inflammatoryCOX inhibition
N-(thiophen-2-yl)benzamideAntimicrobialEnzyme inhibition
N-(thiophen-3-yl)pyridin-4-ylmethylamineAnticancer, AntimicrobialReceptor modulation

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